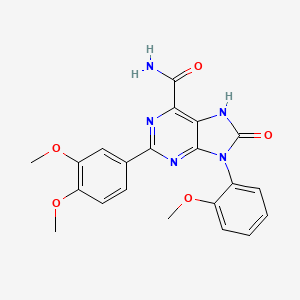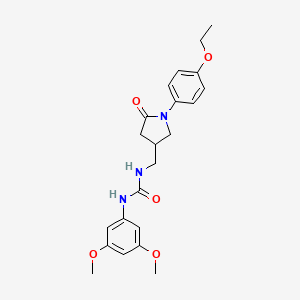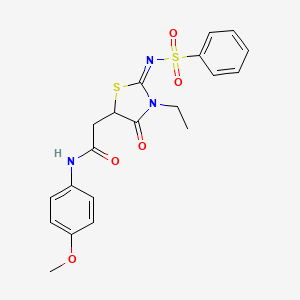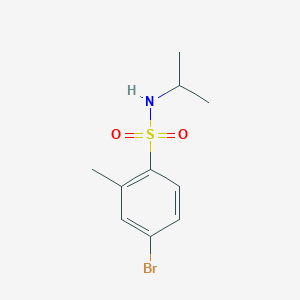![molecular formula C13H16N4O3 B3004151 5-(3-Morpholin-4-yl-3-oxopropyl)pyrazolo[1,5-a]pyrazin-4-one CAS No. 2415470-66-3](/img/structure/B3004151.png)
5-(3-Morpholin-4-yl-3-oxopropyl)pyrazolo[1,5-a]pyrazin-4-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-(3-Morpholin-4-yl-3-oxopropyl)pyrazolo[1,5-a]pyrazin-4-one is a heterocyclic compound that features a pyrazolo[1,5-a]pyrazine core. This compound is of interest due to its potential biological activities and applications in various fields of scientific research.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-(3-Morpholin-4-yl-3-oxopropyl)pyrazolo[1,5-a]pyrazin-4-one typically involves the reaction of pyrazolo[1,5-a]pyrazine derivatives with morpholine and appropriate reagents under controlled conditions. The reaction conditions often include the use of solvents such as methanol or ethanol and catalysts like cesium carbonate (Cs2CO3) to facilitate the reaction .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using industrial-grade solvents and reagents, and employing continuous flow reactors to enhance yield and efficiency.
化学反応の分析
Types of Reactions
5-(3-Morpholin-4-yl-3-oxopropyl)pyrazolo[1,5-a]pyrazin-4-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2), potassium permanganate (KMnO4)
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution: Various nucleophiles, such as amines or thiols, under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction can produce alcohols or amines .
科学的研究の応用
5-(3-Morpholin-4-yl-3-oxopropyl)pyrazolo[1,5-a]pyrazin-4-one has several scientific research applications, including:
Chemistry: Used as a building block for synthesizing more complex heterocyclic compounds.
作用機序
The mechanism of action of 5-(3-Morpholin-4-yl-3-oxopropyl)pyrazolo[1,5-a]pyrazin-4-one involves its interaction with specific molecular targets and pathways. For instance, it may inhibit enzymes such as cyclin-dependent kinases (CDKs), leading to the disruption of cell cycle progression and inducing apoptosis in cancer cells . The compound’s structure allows it to bind to active sites of target proteins, thereby modulating their activity and exerting its biological effects .
類似化合物との比較
Similar Compounds
Pyrazolo[3,4-d]pyrimidine: Another heterocyclic compound with similar biological activities, including CDK inhibition.
Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine: Known for its cytotoxic activities against various cancer cell lines.
Pyrazoline derivatives: Exhibits a range of biological activities, including antibacterial, antifungal, and antitumor properties.
Uniqueness
5-(3-Morpholin-4-yl-3-oxopropyl)pyrazolo[1,5-a]pyrazin-4-one is unique due to its specific structural features, such as the morpholine group and the pyrazolo[1,5-a]pyrazine core.
特性
IUPAC Name |
5-(3-morpholin-4-yl-3-oxopropyl)pyrazolo[1,5-a]pyrazin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N4O3/c18-12(15-7-9-20-10-8-15)2-4-16-5-6-17-11(13(16)19)1-3-14-17/h1,3,5-6H,2,4,7-10H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OFSWPELGUGDLOF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C(=O)CCN2C=CN3C(=CC=N3)C2=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(3Ar,6aS)-1,3a,4,5,6,6a-hexahydrofuro[3,4-c]pyrrol-3-one;hydrochloride](/img/structure/B3004070.png)


![3-[3-(Pyrrolidin-1-yl)propoxy]benzaldehyde](/img/structure/B3004076.png)


![2-[4-(6-Cyclopropylpyrimidin-4-yl)piperazin-1-yl]-4-methylpyrimidine](/img/structure/B3004081.png)

![N-(2,5-dimethoxyphenyl)-2-(3,4-dimethylphenyl)-3-(methylthio)-1,4,8-triazaspiro[4.5]deca-1,3-diene-8-carboxamide](/img/structure/B3004084.png)


![7-(3,4-dichlorophenyl)-7-methyl-3-phenyldihydro-1H-imidazo[1,5-b][1,2,4]triazole-2,5(3H,6H)-dithione](/img/structure/B3004088.png)

